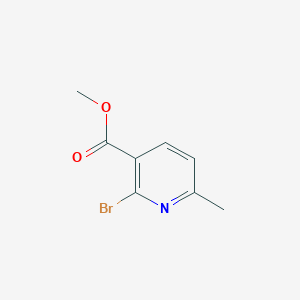
1-Chloro-3-phenoxypropan-2-one
Vue d'ensemble
Description
“1-Chloro-3-phenoxypropan-2-one” is a chemical compound .
Synthesis Analysis
The synthesis of “1-Chloro-3-phenoxypropan-2-one” involves condensation of 1,2-epoxy-3-phenoxypropane with the corresponding amines and thiols .Molecular Structure Analysis
The molecular formula of “1-Chloro-3-phenoxypropan-2-one” is C9H9ClO2 .Applications De Recherche Scientifique
Chemical Properties and Storage
“1-Chloro-3-phenoxypropan-2-one” is a chemical compound with the linear formula C9H11CLO2 . It is typically stored at room temperature .
Use in Pharmaceuticals
This compound is used in the pharmaceutical industry. One notable application is in the synthesis of the β-blocker (S)-Metoprolol . Metoprolol is one of the most prescribed medications worldwide, used in the treatment of hypertension and chest pain caused by restriction in blood supply to tissues, known as angina pectoris .
Chemo-Enzymatic Synthesis
The compound plays a crucial role in the chemo-enzymatic synthesis of enantiopure β-blocker (S)-Metoprolol . The racemic building block 1-chloro-3- (4- (2-methoxyethyl)phenoxy)propan-2-ol was synthesized using this compound .
Use in Agrochemicals
“1-Chloro-3-phenoxypropan-2-one” is also used in the agrochemical industry. However, the specific applications in this field are not detailed in the sources.
Use in Material Science
In the field of material science, this compound finds applications due to its diverse properties. The specific applications in this field are not detailed in the sources.
Safety and Handling
The compound has certain hazard statements associated with it, such as H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Safety and Hazards
The safety data sheet for a similar compound, “1-Chloro-3-phenoxy-2-propanol”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
1-chloro-3-phenoxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHASLAUEJHRDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469576 | |
| Record name | 1-chloro-3-phenoxy-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-phenoxypropan-2-one | |
CAS RN |
940-47-6 | |
| Record name | 1-chloro-3-phenoxy-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

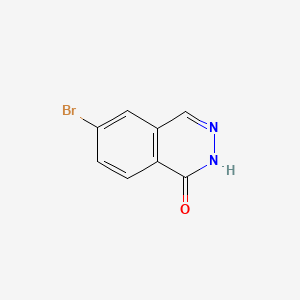
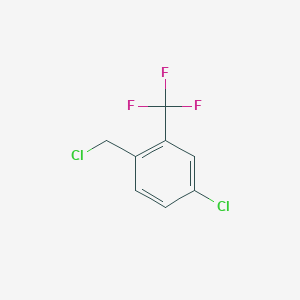
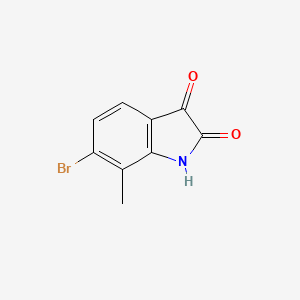

![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)

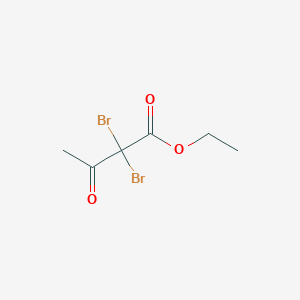
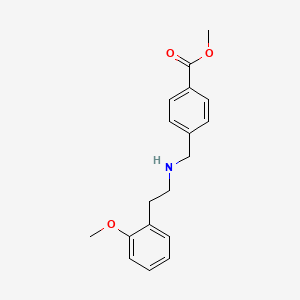
![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)
![(3As,4S,5S,6aR)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1279491.png)

